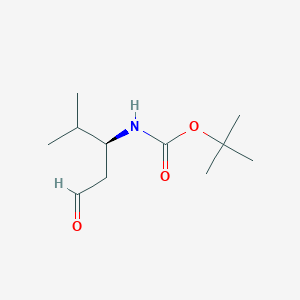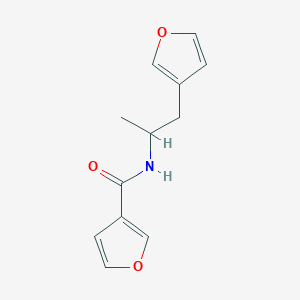
2-((3-chlorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . The presence of various functional groups such as chlorobenzylthio, isobutyl, isopropyl, and carboxamide suggests that this compound could have interesting chemical properties and potential applications in various fields, including medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be complex, with multiple rings and functional groups. These groups could potentially engage in a variety of chemical reactions, depending on the conditions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. The chlorobenzylthio, isobutyl, isopropyl, and carboxamide groups are all potentially reactive and could participate in various types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxamide could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Structural and Synthetic Studies
- Studies involving chloro and thio derivatives of quinazoline have demonstrated their significance in structural chemistry and drug synthesis. For instance, Abbasi et al. (2011) conducted structural studies on "3-Chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide," revealing insights into molecular interactions and crystal packing through hydrogen bonds and π–π interactions (Abbasi, Zamanian, Tarighi, & Badiei, 2011).
Antimicrobial and Antitubercular Activities
- Marvadi et al. (2020) synthesized novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides and evaluated them for antitubercular activity, identifying several analogs as promising agents with lower cytotoxicity profiles, highlighting the therapeutic potential of chloroquinoline derivatives (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Synthesis of Analogous Compounds
- Research on the synthesis of compounds with similar structures, such as those involving chloropyrimidin and thiazolidinone derivatives, has been reported to yield potential antimicrobial agents. For example, Patel and Patel (2010) focused on fluoroquinolone-based thiazolidinones, demonstrating their significance in developing new antimicrobial treatments (Patel & Patel, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(2-methylpropyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S/c1-14(2)12-27-22(29)19-9-8-17(21(28)25-15(3)4)11-20(19)26-23(27)30-13-16-6-5-7-18(24)10-16/h5-11,14-15H,12-13H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDOQQPQVVYYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N=C1SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-benzyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2928588.png)

![3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2928592.png)

![N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2928594.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2928595.png)


![1,9-Dioxaspiro[5.5]undecan-5-amine](/img/structure/B2928602.png)


![3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B2928607.png)
